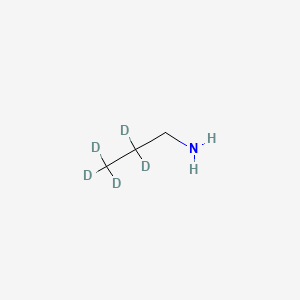

1-Propyl-d5-amine

Description

Significance of Isotopic Labeling in Chemical and Biological Systems Research

Isotopic labeling is a powerful technique that involves the substitution of an atom in a molecule with its isotope to track the molecule's journey through a reaction, metabolic pathway, or biological system. creative-proteomics.comstudysmarter.co.uk This method provides profound insights into molecular transformations and complex mechanisms with high precision. studysmarter.co.uk The key principle lies in the ability to differentiate labeled molecules from their unlabeled counterparts using analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. musechem.com

Stable isotopes like deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are commonly used for this purpose. cernobioscience.com The substitution of hydrogen with deuterium, known as deuteration, is particularly valuable. While chemically similar to hydrogen, deuterium's greater mass can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect. This effect is a powerful tool for elucidating reaction mechanisms. In biological systems, isotopic labeling enables researchers to trace metabolic pathways, understand drug metabolism (absorption, distribution, metabolism, and excretion - ADME), and quantify changes in gene expression and protein abundance. musechem.comcernobioscience.comsilantes.com

Overview of Deuterated Primary Amines: Structural Relevance and Research Utility

Primary amines are fundamental functional groups present in a vast array of organic molecules, including many pharmaceuticals. nih.gov The deuteration of primary amines, particularly at the α-position to the nitrogen atom, has proven to be of significant importance in enhancing the metabolic stability of drug candidates. nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. This can lead to a longer half-life of a drug in the body. researchgate.net

Deuterated primary amines serve as crucial building blocks in the synthesis of more complex deuterated molecules. mdpi.com Their use allows for site-specific labeling, which is essential for detailed mechanistic studies and for applications in materials science, such as in the development of optoelectronic devices where deuterated materials can be studied using neutron reflectometry. mdpi.comnih.gov The synthesis of α-deuterated primary amines can be achieved through various methods, including the reduction of nitriles with deuterated reagents or through more modern, cost-effective H/D exchange reactions using D₂O as the deuterium source. nih.gov

Historical Context of Deuterium Applications in Mechanistic and Analytical Chemistry

The story of deuterium began with its discovery in late 1931 by American chemist Harold Urey, an achievement for which he was awarded the Nobel Prize in Chemistry in 1934. wikipedia.orgbritannica.com Urey detected the heavy isotope of hydrogen spectroscopically in a concentrated sample of liquid hydrogen. euchems.eu Initially, the natural abundance of deuterium was found to be very low, about 1 atom in 6400 hydrogen atoms in seawater. wikipedia.org

Gilbert N. Lewis was the first to prepare pure samples of heavy water (D₂O) in 1933. wikidoc.org Early applications of deuterium in chemistry focused on its use as a tracer to study chemical reactions and metabolic pathways. wikidoc.org The distinct mass of deuterium allowed it to be tracked using mass spectrometry and infrared spectrometry. wikidoc.org Over the decades, the use of deuterium has expanded significantly. In analytical chemistry, deuterated compounds are widely used as internal standards in mass spectrometry-based quantification, improving the accuracy and precision of measurements. cernobioscience.com The kinetic isotope effect, resulting from the mass difference between hydrogen and deuterium, became a fundamental tool for studying reaction mechanisms. scielo.org.mx The development of techniques like neutron scattering has further broadened the utility of deuterated compounds, particularly in the study of materials and biological structures. wikidoc.org

Properties of 1-Propyl-d5-amine

| Property | Value |

| Molecular Formula | C₃H₄D₅N calpaclab.com |

| Molecular Weight | 64.14 g/mol calpaclab.com |

| CAS Number | 1398066-17-5 calpaclab.com |

This table is interactive. Click on the headers to sort.

Research Applications of this compound

This compound, as an isotopically labeled analog of 1-propylamine, is primarily utilized in research settings. It serves as a valuable tool in the synthesis of deuterated pyrimidine (B1678525) derivatives, which have been investigated as potent PDE4 inhibitors. as-1.co.jpbiomart.cn Furthermore, it is employed in the preparation of fluorenone analogs that act as DNA topoisomerase I inhibitors. as-1.co.jpbiomart.cn The presence of the five deuterium atoms on the propyl chain makes it an ideal internal standard for mass spectrometry-based analytical methods, allowing for precise quantification of its non-deuterated counterpart, 1-propylamine, in various matrices.

Synthesis of Deuterated Aliphatic Amines

The synthesis of deuterated aliphatic amines can be achieved through several established and emerging methodologies.

Classical Methods:

Reduction of Nitriles: A traditional approach involves the reduction of nitriles using deuterated reducing agents like lithium aluminum deuteride (B1239839) (LiAlD₄). nih.gov

Alkylation of Amines: Another classic method is the alkylation of amines or their surrogates with deuterated alkyl halides.

While effective, these methods can be limited by the cost and reactivity of the deuterated reagents and may have restricted functional group tolerance. nih.gov

Modern Methods:

H/D Exchange Reactions: More recent strategies focus on direct hydrogen-deuterium (H/D) exchange reactions. These methods often utilize D₂O as an inexpensive and readily available deuterium source, under milder reaction conditions. nih.gov Photocatalytic methods have also been developed for the α-deuteration of unprotected primary amines. nih.gov

Catalytic Deuteration: Various metal catalysts, such as platinum or palladium on carbon, can facilitate H/D exchange in the presence of D₂O. nih.gov Nickel-catalyzed asymmetric transfer hydrogenation has been employed for the α-selective deuteration of N-sulfonyl imines using deuterated alcohols as the deuterium source. bohrium.com

These modern approaches offer advantages in terms of cost-effectiveness, safety, and broader applicability for the synthesis of a diverse range of deuterated amines. nih.govbohrium.com

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,3-pentadeuteriopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N/c1-2-3-4/h2-4H2,1H3/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGYKZJWCGVVSQN-ZBJDZAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

64.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Isotopic Incorporation Strategies for 1 Propyl D5 Amine

Advanced Catalytic Deuteration Techniques for Aliphatic Amines

Catalytic methods offer a powerful approach for the introduction of deuterium (B1214612) into organic molecules, often providing high levels of incorporation under mild conditions. osti.gov These techniques are particularly valuable for the synthesis of deuterated aliphatic amines.

Transition Metal-Catalyzed Deuterium-Hydrogen Exchange Reactions

Transition metal catalysts play a crucial role in facilitating hydrogen-deuterium (H-D) exchange reactions. Platinum-based catalysts, such as platinum on carbon (Pt/C) and Adams' catalyst (platinum oxide), have been effectively used for the deuteration of aliphatic amines. mdpi.comosti.gov For instance, the use of Pt/C with deuterium oxide (D₂O) as the deuterium source enables the perdeuteration of acetyl-protected alkyl amines. osti.gov Subsequent removal or reduction of the acetyl group yields the corresponding deuterated primary, secondary, or tertiary amines. osti.gov This method has been shown to be effective for the synthesis of perdeuterated n-butylamine, achieving a high level of deuterium incorporation. osti.gov

Ruthenium-based catalysts have also emerged as highly effective for the deuteration of amines. nih.govnih.govacs.org Ruthenium complexes can catalyze the direct and stereoretentive deuteration of primary amines at the α-carbon using D₂O as the deuterium source, with high deuterium incorporation (70–99%). nih.govnih.govacs.org The mechanism often involves the formation of a Ru-amido intermediate, followed by reversible β-hydride elimination to form a coordinated imine. nih.gov A subsequent fast H/D exchange with the ruthenium hydride species leads to the deuterated product. nih.gov

Iridium-catalyzed hydrogen isotope exchange reactions have also been developed for the selective deuteration of aliphatic amides, which can be precursors to amines. osti.gov These methods demonstrate high selectivity for specific C-H bonds. osti.gov

Stereoselective Deuteration Approaches for Chiral Amine Synthesis

The synthesis of chiral deuterated amines presents an additional challenge of maintaining stereochemical integrity. Stereoretentive deuteration of α-chiral primary amines has been successfully achieved using ruthenium catalysts. nih.govnih.govacs.orgscite.ai By employing an electron-deficient ruthenium catalyst, complete retention of stereochemistry can be attained. nih.govnih.govacs.org The high binding affinity of the in situ-formed imine intermediate to the ruthenium center, coupled with a rapid H/D exchange relative to ligand dissociation, is credited for the preservation of enantiomeric purity. nih.govnih.govacs.org This strategy provides a valuable tool for accessing enantiomerically pure deuterated amines.

Isotopic Specificity and Positional Labeling Control

Controlling the position and number of deuterium atoms incorporated into a molecule is crucial for many applications. Several strategies have been developed to achieve isotopic specificity.

One approach involves the reduction of nitriles. The reduction of a nitrile with a deuterated reducing agent, such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄), can introduce deuterium atoms at the α-position of the resulting amine. rsc.orglibretexts.org For example, the reduction of propionitrile (B127096) with LiAlD₄ would yield 1-propyl-1,1-d2-amine.

Another strategy utilizes a domino keteniminium/iminium activation sequence starting from ynamides. rsc.orgrsc.org By selecting the appropriate deuterated reagents, such as deuterated triflic acid and deuterated triethylsilane, it is possible to achieve selective deuteration at the α and/or β positions of the resulting amine with high levels of deuterium incorporation. rsc.orgrsc.org This method offers a divergent approach to selectively labeled amines. rsc.org

Photoredox catalysis has also been employed for the precise deuteration of N-alkyl pharmaceuticals. ucl.ac.uk By using a combination of isotopic water and alkanols, it is possible to control the number of deuterium atoms incorporated into the N-alkyl group. ucl.ac.uk

Characterization of Isotopic Purity and Distribution in Synthetic Products

The characterization of deuterated compounds is essential to determine the isotopic purity and the distribution of deuterium atoms within the molecule. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical techniques used for this purpose.

Quantification of Isotopologue and Isotopomer Ratios

Mass spectrometry is a powerful tool for determining the number of deuterium atoms incorporated into a molecule and for quantifying the relative abundance of different isotopologues (molecules that differ only in their isotopic composition). researchgate.netgoogle.com By comparing the mass spectra of the deuterated and non-deuterated compounds, the degree of deuteration can be accurately determined. researchgate.net High-resolution mass spectrometry (HRMS) provides precise mass measurements, further aiding in the identification and quantification of isotopologues. rsc.org

Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H NMR and ²H NMR, provides detailed information about the position of deuterium atoms within the molecule. In ¹H NMR, the disappearance or reduction of signals corresponding to specific protons indicates deuterium incorporation at those positions. osti.gov ²H NMR directly detects the deuterium nuclei, providing unambiguous evidence of their location. The integration of NMR signals can be used to quantify the isotopomer ratios (isomers having the same number of each isotopic atom but differing in their positions). cnr.it

The combination of MS and NMR allows for a comprehensive characterization of the isotopic purity and distribution in synthetic products like 1-Propyl-d5-amine.

Novel Synthetic Routes for Deuterated Aliphatic Amines

Research continues to explore new and improved methods for the synthesis of deuterated aliphatic amines. One innovative approach involves a hydro- and deutero-deamination of primary amines using O-diphenylphosphinylhydroxylamine. nih.gov This method allows for the targeted incorporation of deuterium at inert aliphatic sites. nih.gov

Another novel route involves the electrochemical hydrogen isotope exchange of amines. chemrxiv.org By controlling the frequency of an alternating current, it is possible to achieve selective deuteration at α-amino C(sp³)-H sites. chemrxiv.org This technique offers a new dimension of control over the deuteration process.

Furthermore, a general and versatile metal-free synthesis of selectively deuterated amines has been developed using ynamides. rsc.orgrsc.org This method relies on the treatment of ynamides with a mixture of triflic acid and triethylsilane, with the deuterated versions of these reagents providing access to a range of selectively deuterated amines with high deuterium incorporation. rsc.orgrsc.org

The development of such novel synthetic routes expands the toolbox available to chemists for the preparation of specifically labeled compounds like this compound, facilitating advancements in various scientific fields.

Advanced Analytical Methodologies Utilizing 1 Propyl D5 Amine

Quantitative Mass Spectrometry Applications

Mass spectrometry (MS), particularly when coupled with chromatographic separation, is a powerful technique for identifying and quantifying compounds in complex mixtures. The accuracy of these measurements, however, can be affected by various factors from sample preparation to instrument variability. The use of 1-Propyl-d5-amine addresses many of these issues.

In quantitative bioanalysis, stable isotope-labeled (SIL) internal standards are widely considered the preferred choice for achieving high-quality results. nih.gov this compound functions as an ideal SIL-IS for the quantification of its unlabeled counterpart, propylamine (B44156), and potentially other structurally similar primary amines. The fundamental principle behind its efficacy lies in its chemical and physical similarity to the analyte of interest. researchgate.net

Because the deuterium-labeled standard has nearly identical physicochemical properties, it behaves similarly to the unlabeled analyte during sample extraction, derivatization, and chromatographic separation. researchgate.net Crucially, the SIL-IS co-elutes with the analyte and experiences the same ionization efficiency in the mass spectrometer's ion source. nih.gov This co-elution ensures that any variations in the analytical process, such as loss during sample preparation or fluctuations in instrument response, affect both the analyte and the internal standard to the same extent. nih.govresearchgate.net By measuring the ratio of the analyte's signal to the known concentration of the spiked this compound, a highly precise and accurate quantification can be achieved. ckisotopes.com This approach corrects for procedural errors and is particularly useful in complex biological samples where matrix effects are prevalent.

The development of robust analytical methods using this compound as an internal standard requires careful optimization and rigorous validation in both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) systems. Validation is performed to ensure the method is reliable, reproducible, and fit for its intended purpose, often following international guidelines. nih.govrjptonline.org

For an LC-MS/MS method, development would involve selecting an appropriate chromatographic column (e.g., reversed-phase C18 or HILIC) and mobile phase to achieve good separation and peak shape. nih.govnih.gov The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high specificity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and the this compound internal standard. rjptonline.orguliege.be

Validation parameters typically assessed include:

Linearity: Establishing a concentration range over which the instrument response is proportional to the analyte concentration.

Accuracy and Precision: Determining how close the measured values are to the true value and how close multiple measurements are to each other.

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.

Selectivity: Ensuring the method can differentiate the analyte from other components in the sample.

Recovery and Stability: Assessing the efficiency of the extraction process and the stability of the analyte in various conditions. nih.govrjptonline.org

The table below shows representative validation results for a hypothetical LC-MS/MS method for propylamine using this compound as the internal standard, based on typical performance characteristics reported for similar validated assays. researchgate.netnih.govrjptonline.org

| Validation Parameter | Acceptance Criteria | Typical Performance |

| Linearity Range | Correlation Coefficient (r²) > 0.99 | 1 - 1000 ng/mL |

| Limit of Quantification (LLOQ) | Accuracy ±20%, Precision <20% | 1 ng/mL |

| Intra-Assay Precision (CV%) | < 15% (except LLOQ <20%) | 2.5 - 9.8% |

| Inter-Assay Precision (CV%) | < 15% (except LLOQ <20%) | 3.1 - 11.5% |

| Accuracy (% Bias) | Within ±15% (except LLOQ ±20%) | -8.2% to 6.5% |

| Recovery | Consistent and reproducible | 85 - 95% |

This table is illustrative, based on typical validation data from sources researchgate.netnih.govrjptonline.org.

For GC-MS, method development often requires a derivatization step to increase the volatility and improve the chromatographic properties of polar amines. researchgate.net The selection of the internal standard and the validation process follow similar principles to LC-MS. researchgate.netresearchgate.net

Matrix effects are a significant challenge in quantitative LC-MS/MS analysis, especially when dealing with complex biological matrices like plasma, urine, or tissue extracts. researchgate.netmdpi.com These effects arise from co-eluting endogenous components that interfere with the ionization of the target analyte, causing either ion suppression (a decrease in signal) or ion enhancement (an increase in signal). researchgate.net This phenomenon can severely compromise the accuracy and sensitivity of an assay. mdpi.com

The use of a co-eluting SIL-IS like this compound is the most effective strategy to compensate for matrix effects. nih.govresearchgate.net Because the SIL-IS and the analyte have virtually identical chemical properties, they are affected by ion suppression or enhancement in the same way. nih.gov Therefore, the ratio of the analyte to the internal standard remains constant, allowing for accurate quantification even in the presence of strong matrix interference. researchgate.net While other strategies like sample dilution or improved sample cleanup can help reduce matrix effects, they may not eliminate them completely and can introduce other issues, such as reduced sensitivity. drawellanalytical.comresearchgate.net The use of a SIL-IS corrects for these effects without requiring extensive sample manipulation, making it the gold standard for robust quantitative analysis. researchgate.netresearchgate.net

Chromatographic Separation Techniques for Deuterated Amines

Achieving effective chromatographic separation is critical for the accurate analysis of deuterated amines and their unlabeled counterparts. The goal is to obtain sharp, symmetrical peaks with sufficient resolution from interfering components.

In liquid chromatography, particularly for primary amines, several parameters must be optimized to achieve good peak shape and retention. Amines are basic compounds and can interact strongly with residual silanol (B1196071) groups on silica-based columns, leading to peak tailing.

To counteract this, several strategies are employed:

Mobile Phase Additives: The addition of a small amount of a volatile amine, such as n-propylamine, to the mobile phase can significantly improve peak shape and selectivity by masking the active sites on the stationary phase. nih.gov

Column Chemistry: Different column chemistries can be utilized. While standard C18 columns are common, hydrophilic interaction liquid chromatography (HILIC) can be advantageous for retaining and separating very polar compounds like small amines. nih.govoup.com

pH Control: Adjusting the pH of the mobile phase is crucial. Typically, a pH is chosen to ensure the amine is in a consistent ionic state, which helps in achieving reproducible retention times.

A slight chromatographic separation between a deuterated standard and the unlabeled analyte can sometimes occur, with the deuterated compound often eluting slightly earlier. nih.govchromforum.org This is known as the "isotope effect" and is more pronounced with a higher degree of deuteration. While often negligible, this separation must be considered during method development to ensure proper integration and quantification.

The following table provides an example of optimized LC-MS/MS parameters for the analysis of small amines, which would be applicable to a method for propylamine and this compound. uliege.beoup.com

| Parameter | Setting |

| LC System | UHPLC System |

| Column | HILIC BEH Amide (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 95% B to 50% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 45 °C |

| Injection Volume | 5 µL |

| MS Detection | Triple Quadrupole in Positive ESI, MRM mode |

This table presents a representative set of parameters based on sources uliege.beoup.com.

Gas chromatography is another powerful technique for amine analysis, though it often requires derivatization to handle the polarity and low volatility of small primary amines. researchgate.net

Key optimization parameters include:

Derivatization: To improve volatility and peak shape, amines are often converted to less polar derivatives, such as acyl or silyl (B83357) derivatives, before GC analysis. researchgate.net

Column Selection: A column with appropriate polarity is chosen to effectively separate the derivatized amines. Rtx-Volatile Amine columns are specifically designed for this purpose. ccsknowledge.com

Injector Temperature: The temperature of the injection port must be high enough to ensure complete vaporization of the derivatized analyte without causing thermal degradation. oup.com

Oven Temperature Program: A temperature gradient is carefully programmed to separate the analytes based on their boiling points and interaction with the stationary phase, ensuring good resolution between different compounds. researchgate.netmdpi.com

Similar to LC, a slight difference in retention time between a deuterated and non-deuterated compound can be observed in GC. chromforum.org In some cases, the deuterated analogue may elute slightly earlier due to differences in intermolecular forces. chromforum.org This must be accounted for when setting up the integration parameters for quantitative analysis. The use of an appropriate internal standard like this compound remains crucial for correcting any variability in the injection or derivatization process. researchgate.net

Detection and Identification of Deuterated Amines in Research Samples

The detection and identification of deuterated amines, such as this compound, in complex research samples are crucial for studies involving metabolic tracing, pharmacokinetic analysis, and mechanistic investigations. nih.govresearchgate.net Advanced analytical methodologies, primarily mass spectrometry, nuclear magnetic resonance spectroscopy, and chromatography, are employed to unambiguously identify and quantify these labeled compounds. These techniques leverage the unique physical properties conferred by the deuterium (B1214612) isotopes.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for the identification of deuterated compounds. It distinguishes molecules based on their mass-to-charge ratio (m/z). The substitution of five hydrogen atoms (¹H) with five deuterium atoms (²H) in this compound results in a predictable increase in its molecular weight compared to its non-deuterated counterpart, propylamine.

Gas chromatography-mass spectrometry (GC-MS) is a common approach, where the sample is first separated by gas chromatography and then introduced into the mass spectrometer. google.com Electron ionization (EI) is a frequently used ionization method for relatively small molecules like propylamine. The primary aliphatic amine structure leads to a characteristic fragmentation pattern, most notably through alpha-cleavage (cleavage of the Cα-Cβ bond), which can further aid in structural confirmation. libretexts.org For propylamine, this results in a prominent fragment ion at m/z 30 (CH₂NH₂⁺). libretexts.org For this compound, the mass of this fragment would shift depending on the position of the deuterium atoms. Given that the propyl group is deuterated, the primary fragment would retain the non-deuterated CH₂NH₂⁺ signature if the alpha-carbon is not deuterated, but the molecular ion peak will be significantly shifted.

Research Findings: The analysis of aliphatic amines by MS reveals that the molecular ion is typically observed, although it may be of low intensity. libretexts.org The base peak for primary amines like propylamine is often the result of α-cleavage, yielding [CH₂NH₂]⁺ at m/z 30. libretexts.org For this compound, the molecular ion peak is the most direct indicator of successful deuteration.

Note: The exact mass and observed m/z can vary slightly based on the specific isotopes (e.g., ¹³C, ¹⁵N) present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about molecules. The detection of deuterated amines relies on several key principles of NMR.

¹H NMR Spectroscopy: In proton NMR (¹H NMR), deuterium nuclei are not detected. Therefore, the spectrum of this compound would show a significant reduction or complete absence of signals corresponding to the protons on the propyl chain compared to the spectrum of standard propylamine. libretexts.orgsavemyexams.com The protons of the amine group (-NH₂) typically appear as a broad signal, which can be confirmed by D₂O exchange. libretexts.org When a small amount of deuterium oxide (D₂O) is added to the sample, the amine protons exchange with deuterium, causing their signal to disappear from the ¹H NMR spectrum. libretexts.orgsavemyexams.com

¹³C NMR Spectroscopy: In carbon-13 NMR (¹³C NMR), carbons bonded to deuterium exhibit a characteristic splitting pattern (a triplet for a -CD- group, a quintet for a -CD₂- group, etc.) due to C-D coupling. Furthermore, the signals for deuterated carbons are often broadened and have a lower intensity compared to their protonated counterparts.

²H NMR Spectroscopy: Deuterium NMR (²H NMR) directly detects the deuterium nuclei. acs.org While less common for routine identification, it is a powerful tool for confirming the exact positions of deuterium labeling within the molecule and for studying the dynamics of the deuterated groups. acs.org

Chromatographic Methods

Chromatographic techniques are essential for separating the deuterated amine from its non-deuterated analog and other components in a sample matrix prior to detection.

Gas Chromatography (GC): GC is well-suited for volatile compounds like propylamine. It separates compounds based on their boiling points and interactions with the stationary phase of the column. cdnsciencepub.com Deuterated compounds may have slightly different retention times than their protio-analogs. cdnsciencepub.com

High-Performance Liquid Chromatography (HPLC): In reversed-phase HPLC (RP-HPLC), a fascinating phenomenon known as the Chromatographic Deuterium Effect (CDE) is often observed. acs.orgnih.gov Deuterated compounds typically elute slightly earlier than their non-deuterated counterparts. tandfonline.com This effect is attributed to the fact that C-D bonds are slightly shorter and less polarizable than C-H bonds, leading to weaker van der Waals interactions with the nonpolar stationary phase (e.g., C18). acs.orgtandfonline.com While the effect can be subtle, it can be sufficient to achieve separation under optimized conditions.

Mechanistic and Kinetic Studies Employing Deuterium Labeling

Kinetic Isotope Effects (KIEs) in Reactions Involving 1-Propyl-d5-amine

The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in a reactant is replaced with one of its isotopes. It is expressed as the ratio of the rate constant for the light isotopologue (kH) to that of the heavy isotopologue (kD). The use of this compound is particularly insightful for studying reactions where C-H bond cleavage at the α-carbon (C1) or β-carbon (C2) is a key step.

A primary kinetic isotope effect is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. wikipedia.orgprinceton.edu For a reaction involving this compound, a significant primary KIE (typically kH/kD > 2) would be expected if the cleavage of a C-D bond at the C1 or C2 position is the slowest step. For example, in the oxidation of n-propylamine by oxidants like chloramine-T, the reaction could proceed via hydrogen abstraction from the α-carbon. researchgate.net If this abstraction is the rate-limiting step, the reaction rate for 1-propylamine would be significantly faster than that for this compound due to the higher zero-point energy of the C-H bond compared to the C-D bond. princeton.edu

A secondary kinetic isotope effect occurs when the bond to the isotope is not broken in the rate-determining step, but the hybridization or bonding environment of the labeled carbon changes. wikipedia.org These effects are typically much smaller than primary KIEs. For this compound, an α-secondary KIE might be observed in a nucleophilic substitution reaction at the C1 carbon. If the reaction proceeds from sp3 to sp2 hybridization in the transition state (as in an SN1-like mechanism), a small, normal KIE (kH/kD > 1) is expected. Conversely, a change from sp2 to sp3 hybridization would result in an inverse KIE (kH/kD < 1). wikipedia.org

| Isotope Effect Type | Description | Expected Observation with this compound | Typical kH/kD Value |

| Primary KIE | C-D bond at C1 or C2 is broken in the rate-determining step. | Significant rate decrease compared to n-propylamine. | > 2 |

| α-Secondary KIE | Hybridization change at C1 during the rate-determining step. | Minor rate change; normal for sp3→sp2, inverse for sp2→sp3. | 0.7 - 1.5 |

| β-Secondary KIE | Hybridization change at C1 affects C2-D bonds' vibrational modes. | Very small rate change, typically normal. | > 1 (subtle) |

The magnitude of the KIE provides crucial information for identifying the rate-limiting step of a reaction. A large primary KIE strongly indicates that C-H bond cleavage is the rate-determining step. For instance, in a proposed mechanism for the oxidation of n-propylamine, if a primary KIE is observed upon using this compound, it would confirm that hydrogen abstraction from the propyl chain is the slowest step, rather than the initial complex formation or subsequent product release. researchgate.net

Investigation of Reaction Mechanisms through Deuterium (B1214612) Tracing

Deuterium atoms in this compound act as labels that can be tracked throughout a reaction. By analyzing the position of deuterium in the products and intermediates using techniques like mass spectrometry or NMR spectroscopy, the precise pathways of atoms can be determined.

Computational studies have detailed numerous potential decomposition and rearrangement pathways for propylamine (B44156) and its radical cation. nih.govacs.orgacs.org These reactions often involve complex intramolecular hydrogen migrations. For example, theoretical calculations on the n-propylamine radical cation show that 1,3-, 1,4-, and 1,5-hydrogen shifts are possible, leading to the formation of distonic radical cations (where the charge and radical sites are separated). acs.org

Using this compound as a starting material would provide an experimental method to verify these computationally predicted pathways. For instance, the unimolecular decomposition of propylamine has been theoretically shown to produce propene and ammonia (B1221849) via a transition state involving hydrogen transfer. nih.govacs.org If this compound is used, the distribution of deuterium in the resulting propene would reveal the specific hydrogen atoms involved in the elimination, confirming or refuting the proposed transition state geometry.

| Predicted Decomposition Pathway (n-Propylamine) | Calculated Activation Energy (kJ mol⁻¹) | How this compound Could Verify Pathway |

| trans-PA → Propene + NH₃ | 281 | Analysis of deuterium positions in the propene product. |

| cis-PA → Ethene + Methylimine + H₂ | 334 | Isotopic analysis of ethene and methylimine products. |

| cis-PA → Azetidine + H₂ | 385 | Determining the source of H₂ (or HD, D₂) eliminated. |

| cis-HPA⁺ → Propene + NH₄⁺ | 184 | Mass spectrometry of the propene product from the protonated amine. |

| Data derived from computational studies on non-deuterated propylamine (PA) and protonated propylamine (HPA⁺). nih.gov |

This compound can be used to study the dynamics of proton transfer. In solution, particularly in protic solvents or in the presence of acids or bases, the hydrogens on the nitrogen atom can exchange with protons from the solvent. However, the C-D bonds on the propyl chain are generally not exchangeable under mild conditions. This stability allows for the study of reactions where a proton is transferred from the alkyl chain without interference from solvent exchange. Observing any scrambling of deuterium from the C1 or C2 positions to other parts of the molecule or solvent would indicate unexpected C-H activation or exchange pathways.

Deuterium Labeling in Enzyme-Catalyzed Reactions

Isotopically labeled substrates are essential for probing the mechanisms of enzyme-catalyzed reactions. nih.gov While specific studies on the enzymatic processing of this compound are not prominent, the principles can be readily applied to enzymes that act on short-chain alkylamines, such as certain amine oxidases or dehydrogenases.

By using this compound as a substrate, researchers can determine if the enzymatic reaction involves C-H bond cleavage at the C1 or C2 position in a rate-limiting step. For example, in an amine oxidase that converts the amine to an imine, a large primary KIE would be expected if the initial hydrogen abstraction from the α-carbon is the slowest step in the catalytic cycle. nih.gov The absence of a significant KIE would suggest that another step, such as substrate binding, product release, or flavin reoxidation, is rate-limiting. icm.edu.pl Combining substrate isotope effects with solvent isotope effects (by running the reaction in D₂O) can further dissect the mechanism, revealing the roles of proton transfers from the substrate versus the solvent in the transition state. nih.gov

Substrate Selectivity and Reaction Pathway Analysis

While specific studies on the substrate selectivity of this compound are not extensively documented, the principles of kinetic isotope effects (KIEs) allow for predictions regarding its reactivity. The C-D bond is stronger than the C-H bond, and thus, reactions involving the cleavage of a C-D bond will have a higher activation energy and proceed more slowly than the corresponding C-H bond cleavage. This primary KIE can be a determining factor in reactions where the abstraction of a hydrogen (or deuterium) atom from the propyl chain is the rate-determining step.

For instance, in enzymatic or catalytic oxidation reactions, if the initial step involves the cleavage of a C-H bond on the propyl chain, the use of this compound would result in a significantly slower reaction rate. This can help to confirm the mechanism and the specific C-H bond involved in the reaction.

Computational studies on the decomposition of propylamine have identified several pathways, including the formation of propene and ammonia. acs.orgresearchgate.net In a scenario where this compound undergoes a similar decomposition, the rate of reaction would be influenced by the deuteration at the specific carbon atom from which a deuterium atom is abstracted.

The following table illustrates hypothetical KIE values for different C-D bond cleavages in this compound, based on typical primary KIEs observed in similar systems.

Table 1: Hypothetical Kinetic Isotope Effects (kH/kD) in Reactions of this compound

| Reaction Type | Rate-Determining Step | Expected kH/kD |

|---|---|---|

| Enzymatic Oxidation | Cα-D Bond Cleavage | 5-7 |

| Radical Abstraction | Cβ-D Bond Cleavage | 4-6 |

| Elimination Reaction | Cβ-D Bond Cleavage | 6-8 |

Influence of Deuteration on Amine Basicity and Acid-Base Equilibria

The substitution of hydrogen with deuterium can have a measurable effect on the basicity of amines. Generally, deuteration of the alkyl group increases the basicity of an amine. researchgate.netnih.govnih.gov This phenomenon is attributed to the lower zero-point energy of a C-D bond compared to a C-H bond. researchgate.netnih.gov The C-D bond is shorter and stronger, leading to a lower vibrational frequency and consequently a lower zero-point energy.

This stabilization of the neutral amine through deuteration means that the conjugate acid, the ammonium (B1175870) ion, is slightly less acidic, and therefore the amine is a stronger base. The pKa of the conjugate acid of a deuterated amine is thus expected to be higher than that of its non-deuterated counterpart.

While the pKa of this compound has not been specifically reported, data from studies on other deuterated amines can provide an estimate of the expected increase in basicity. For simple alkylamines, the increase in pKa per deuterium atom is typically in the range of 0.01 to 0.03 pKa units.

The following table summarizes the observed changes in pKa for some deuterated amines, which can be used to infer the likely effect on this compound.

Table 2: Influence of Deuteration on the pKa of Selected Amines

| Amine | pKa (H-form) | pKa (D-form) | ΔpKa (pKaD - pKaH) | Reference |

|---|---|---|---|---|

| Methylamine (B109427) | 10.66 | 10.72 (for CD3NH2) | +0.06 | researchgate.net |

| Dimethylamine | 10.73 | 10.85 (for (CD3)2NH) | +0.12 | researchgate.net |

| Trimethylamine | 9.80 | 9.99 (for (CD3)3N) | +0.19 | nih.gov |

| Benzylamine | 9.35 | 9.41 (for C6H5CD2NH2) | +0.06 | researchgate.net |

Given that 1-propylamine has a pKa of approximately 10.53, it can be anticipated that the pKa of this compound will be slightly higher, likely in the range of 10.58 to 10.68. organicchemistrydata.org This subtle but significant increase in basicity can be important in acid-base equilibria and in reactions where the basicity of the amine plays a crucial role.

Compound Index

Spectroscopic Characterization and Structural Elucidation in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Analysis

NMR spectroscopy is a primary technique for verifying the success and specificity of deuteration. magritek.com The presence of deuterium (B1214612) is confirmed by its own signal in ²H NMR and by the corresponding disappearance of signals in ¹H NMR. magritek.com

In standard ¹H NMR spectroscopy, protons on the carbon backbone of propylamine (B44156) show complex splitting patterns due to spin-spin coupling with adjacent protons. docbrown.info In 1-Propyl-d5-amine, the protons on the deuterated propyl chain are replaced by deuterium, effectively removing their signals from the ¹H spectrum. bdu.ac.in The remaining protons, such as those on the amine group (-NH₂), would couple to the adjacent deuterated methylene (B1212753) group (-CD₂-).

Deuterium has a nuclear spin of I=1, which would split the signal of an adjacent proton into a triplet. However, a common technique known as deuterium decoupling is employed. magritek.comresearchgate.net By irradiating the sample at the deuterium resonance frequency, the coupling between deuterium and protons is removed. magritek.com This simplifies the spectrum by causing the multiplet to collapse into a singlet. magritek.com This technique is particularly useful for integrating signals that might otherwise overlap with a broad multiplet from coupling to deuterium. magritek.com For this compound, decoupling would simplify the spectrum, making the integration and assignment of the remaining proton signals more straightforward. The primary signals expected in the ¹H NMR spectrum would be from the amino group protons. The exact chemical shift of these amine protons can be sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. acdlabs.com

Table 1: Comparison of ¹H NMR Data for Propylamine and this compound

| Protons | Propylamine Chemical Shift (ppm) & Multiplicity | This compound Expected Chemical Shift (ppm) & Multiplicity (without D-decoupling) |

| CH₃ | ~0.9 (triplet) | Absent |

| -CH₂- | ~1.5 (sextet) | Absent |

| -CH₂-N | ~2.7 (triplet) | Absent |

| -NH₂ | Variable (singlet, broad) | Variable (triplet, broad) |

Note: Data for propylamine is based on typical values. docbrown.info The multiplicity of the -NH₂ protons in the deuterated compound is theoretical and may be broadened or averaged out due to exchange.

In ¹³C NMR spectroscopy, the spectrum of propylamine shows three distinct signals corresponding to the three carbon atoms in different chemical environments. docbrown.info For this compound, the presence of deuterium directly attached to the carbon atoms has two significant effects: an isotope shift and C-D coupling.

Deuterium is a quadrupolar nucleus with a spin I=1. stackexchange.com This causes the signal for a carbon atom directly bonded to a single deuterium atom (C-D) to be split into a 1:1:1 triplet. stackexchange.comoregonstate.edu For a CD₂ group, the splitting pattern becomes a quintet (1:2:3:2:1). These coupling patterns can confirm the position of deuteration.

Furthermore, the substitution of hydrogen with deuterium causes a small upfield shift (to a lower ppm value) in the resonance of the attached carbon and adjacent carbons. nih.gov This is known as the deuterium isotope effect. nih.gov The magnitude of this shift decreases as the distance from the deuterium atom increases. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for Propylamine vs. This compound

| Carbon Atom | Propylamine Chemical Shift (δ, ppm) | This compound Predicted Shift (δ, ppm) | Expected Multiplicity (C-D Coupling) |

| C1 (-CH₂NH₂) | ~45.6 | Slightly upfield of 45.6 | Quintet |

| C2 (-CH₂-) | ~26.4 | Slightly upfield of 26.4 | Quintet |

| C3 (CH₃) | ~11.8 | Slightly upfield of 11.8 | Heptet (from CD₃) |

Note: Propylamine shifts are approximate values. docbrown.info The multiplicity follows the 2nI+1 rule, where n is the number of adjacent deuterons and I=1.

Vibrational Spectroscopy (FT-IR and Raman) for Bond Characterization

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Raman are highly sensitive to isotopic substitution. acs.org The vibrational frequency of a bond is dependent on the masses of the atoms involved; therefore, replacing a lighter hydrogen atom with a heavier deuterium atom results in a predictable shift to a lower frequency (wavenumber). ispc-conference.org

In the FT-IR and Raman spectra of this compound, the most significant changes compared to propylamine occur in the C-H stretching and bending regions.

C-H vs. C-D Stretching: The characteristic C-H stretching vibrations, typically found in the 2850-3000 cm⁻¹ region, will be absent for the deuterated positions. They are replaced by C-D stretching vibrations, which appear at a lower frequency, approximately in the 2100-2250 cm⁻¹ range.

Bending and Rocking Modes: Similarly, CH₂ and CH₃ bending, scissoring, and rocking vibrations will be replaced by their C-D counterparts at lower wavenumbers. For instance, the characteristic deformation vibration for a primary amine group (-NH₂) can be affected by deuteration on the adjacent carbon. ispc-conference.org

N-H Vibrations: The N-H stretching vibrations of the primary amine group (typically two bands in the 3300-3500 cm⁻¹ region) and the N-H bending vibration (~1600 cm⁻¹) would remain, as the amine group itself is not deuterated in this specific isotopologue.

These isotopic shifts are invaluable for making definitive assignments of vibrational modes in complex molecules. researchgate.netosti.govresearchgate.net

Table 3: Key Vibrational Mode Shifts in this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) in Propylamine | Expected Wavenumber (cm⁻¹) in this compound |

| C-H Stretch (alkyl) | 2850 - 3000 | Absent/Replaced |

| C-D Stretch (alkyl) | N/A | ~2100 - 2250 |

| N-H Stretch | 3300 - 3500 | 3300 - 3500 |

| N-H Bend | ~1600 | ~1600 |

| C-H Bend/Rock | 1350 - 1470 | Absent/Replaced |

| C-D Bend/Rock | N/A | Lower frequency region (e.g., ~950-1100) |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Studies

EPR spectroscopy is a technique used to study species with unpaired electrons, such as radical cations. The radical cation of propylamine (CH₃CH₂CH₂NH₂˙⁺) can be generated, for example, by radiolysis in a low-temperature matrix. nih.gov The resulting EPR spectrum exhibits a complex hyperfine structure due to the coupling of the unpaired electron with the magnetic nuclei in the molecule, primarily ¹⁴N (I=1) and ¹H (I=1/2). nih.govresearchgate.net

The substitution of hydrogen with deuterium in this compound dramatically alters the EPR spectrum of its radical cation. This is because the hyperfine coupling constant (hcc) is proportional to the magnetic moment of the nucleus, and the magnetic moment of deuterium is significantly smaller than that of a proton. The replacement simplifies the spectrum in two ways:

Reduced Number of Lines: The multiplicity of a hyperfine splitting pattern is given by 2NI+1, where N is the number of equivalent nuclei and I is the nuclear spin. Replacing protons (I=1/2) with deuterons (I=1) changes the splitting pattern.

Smaller Coupling Constants: The hcc for deuterium is approximately 6.5 times smaller than for a proton in the same position. This often leads to unresolved or much smaller splittings from the deuterated positions, effectively "erasing" their contribution from the spectrum and allowing the couplings from the remaining protons and the nitrogen nucleus to be observed more clearly. medcraveonline.comrsc.org

In the case of the this compound radical cation, the large hyperfine couplings from the α- and β-protons would be replaced by much smaller couplings from the deuterons. This would result in a simplified spectrum dominated by the hyperfine coupling to the ¹⁴N nucleus and any remaining protons (e.g., on the amine group). This isotopic substitution is a powerful strategy for assigning specific hyperfine coupling constants to particular nuclei within a radical species. nih.govresearchgate.net

Table 4: Comparison of Nuclear Properties and EPR Hyperfine Effects

| Nucleus | Nuclear Spin (I) | Magnetic Moment (μ/μN) | Relative Hyperfine Coupling Constant (a) |

| ¹H (Proton) | 1/2 | +2.793 | 1 |

| ²H (Deuteron) | 1 | +0.857 | ~0.153 |

| ¹⁴N | 1 | +0.404 | Variable |

This table illustrates the fundamental differences that lead to distinct EPR spectra for protonated versus deuterated radical cations.

Computational Chemistry and Theoretical Investigations of 1 Propyl D5 Amine

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.

Like n-propylamine, 1-Propyl-d5-amine can exist in several conformational forms due to rotation around its C-C and C-N single bonds. A thorough computational study would begin with geometry optimization of these various conformers to find their lowest energy structures. nih.gov Methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2) are commonly used for this purpose. mdpi.comnih.gov

The deuteration on the first two carbons of the propyl chain is not expected to significantly alter the bond lengths or angles compared to n-propylamine, but it will affect the vibrational zero-point energy (ZPE). Conformational analysis of n-propylamine has identified multiple stable conformers, and a similar landscape would be expected for the d5 variant. nih.gov The primary differentiation arises from the orientation of the lone pair on the nitrogen atom relative to the carbon backbone.

Table 1: Hypothetical Optimized Geometric Parameters for the Most Stable Conformer of this compound (Calculated at B3LYP/6-311+G(d,p) Level)

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| C1-C2 | 1.535 |

| C2-C3 | 1.530 |

| C3-N | 1.470 |

| C1-D (avg) | 1.094 |

| C2-D (avg) | 1.094 |

| C3-H (avg) | 1.092 |

| N-H (avg) | 1.015 |

| **Bond Angles (°) ** | |

| C1-C2-C3 | 112.5 |

| C2-C3-N | 111.8 |

| **Dihedral Angles (°) ** | |

| D-C1-C2-C3 | 180.0 (anti) |

The relative stability of different this compound conformers is determined by their electronic energies and, more precisely, their Gibbs free energies, which include ZPE and thermal corrections. The primary effect of deuteration is the lowering of vibrational frequencies for modes involving the deuterium (B1214612) atoms. researchgate.net This leads to a lower ZPE for the deuterated molecule compared to its protio-isotopologue.

While the potential energy surface is nearly identical for deuterated and non-deuterated molecules, the ZPE correction can slightly alter the relative stabilities of conformers if the vibrational modes differ significantly between them. For different positional isomers of propyl-d5-amine, the one with deuterium atoms on the carbons (as in this compound) would be slightly more stable than isomers with deuterium on the nitrogen, due to the generally higher C-H stretching frequencies compared to N-H stretching frequencies.

Theoretical Modeling of Reaction Pathways and Transition States

Theoretical modeling allows for the investigation of reaction mechanisms, providing insights into the energetic barriers and structures of transient species.

The Kinetic Isotope Effect (KIE) is a change in reaction rate upon isotopic substitution and is a powerful tool for elucidating reaction mechanisms. wikipedia.orgepfl.ch DFT is a widely used method for accurately predicting KIEs. researchgate.net The primary KIE occurs when a bond to the isotope is broken in the rate-determining step of a reaction. For this compound, this would be observed in reactions involving the cleavage of a C-D bond.

The origin of the KIE lies in the difference in ZPE between the reactant and the transition state. wikipedia.org The C-D bond has a lower ZPE than a C-H bond. If this bond is broken or weakened in the transition state, the ZPE difference between the deuterated and non-deuterated species is smaller in the transition state than in the reactant, leading to a higher activation energy for the deuterated molecule and a "normal" KIE (kH/kD > 1).

Table 2: Hypothetical Calculated KIE for a C-D Bond Cleavage Reaction

| Parameter | Reactant (R) | Transition State (TS) | Effect on Rate |

|---|---|---|---|

| ZPE (C-H) | Higher | Lower (weakened bond) | - |

| ZPE (C-D) | Lower | Slightly Lower | - |

| ΔE (Activation, H) | E(TS) - E(R) | - | Reference Rate (kH) |

| ΔE (Activation, D) | E(TS) - E(R) | - | Slower Rate (kD) |

| Predicted kH/kD | - | - | > 1 (Normal KIE) |

Computational methods can predict various spectroscopic properties, which are invaluable for characterizing molecules. Theoretical calculations of NMR chemical shifts and vibrational (IR) frequencies can aid in the interpretation of experimental spectra. nih.govresearchgate.netacs.org

For this compound, the most significant predicted spectral change compared to n-propylamine would be in the infrared spectrum. The C-D stretching vibrations would appear at a much lower frequency (approximately 2100-2200 cm⁻¹) compared to the C-H stretches (approximately 2800-3000 cm⁻¹), a direct consequence of the heavier mass of deuterium. epfl.ch Similarly, ¹³C NMR chemical shifts for the deuterated carbons (C1 and C2) would show a small upfield shift (isotope shift) compared to the non-deuterated compound.

Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | -NH2 | 3350 - 3500 |

| C-H Stretch | -CH2- | 2900 - 2980 |

| C-D Stretch | -CD2- / -CD3 | 2100 - 2250 |

| CH2 Scissoring | -CH2- | 1450 - 1470 |

| CD2/CD3 Deformation | -CD2- / -CD3 | 950 - 1100 |

Simulation of Intermolecular Interactions and Solvent Effects

Molecular dynamics (MD) simulations and continuum solvent models can be used to understand how this compound interacts with itself and with solvent molecules. utm.myresearchgate.net These interactions are crucial for understanding its physical properties and behavior in solution.

The amine group can act as both a hydrogen bond donor (N-H) and acceptor (lone pair). The deuteration of the propyl chain is not expected to significantly alter the fundamental nature of these hydrogen bonds. However, subtle electronic effects from the C-D bonds might slightly modulate the basicity of the nitrogen atom. MD simulations could be used to calculate properties like the radial distribution function to describe the structure of the solvent around the amine. utm.my Polarizable continuum models (PCM) can be applied in quantum chemical calculations to account for the bulk electrostatic effects of a solvent on the molecule's structure and properties. tandfonline.com

Environmental Transformation Pathways of Aliphatic Amines

Atmospheric Degradation Mechanisms of Primary Amines

Once released into the atmosphere, the lifetime of primary aliphatic amines is typically short, ranging from a few hours to several tens of hours. nilu.comunit.no Their removal is primarily driven by reactions with atmospheric oxidants rather than direct photolysis. nilu.comunit.no

The dominant degradation pathway for aliphatic amines in the troposphere is photo-oxidation initiated by reaction with the hydroxyl (OH) radical. nilu.comuio.no This reaction proceeds rapidly via the abstraction of a hydrogen atom from either the amino group (-NH2) or, more commonly, the carbon atom adjacent to the amino group (the α-carbon). nilu.comnilu.no

The general mechanism for the OH-initiated oxidation of a primary amine (RCH₂NH₂) can be summarized as follows:

H-abstraction from the α-carbon: RCH₂NH₂ + OH• → RĊHNH₂ + H₂O

H-abstraction from the amino group: RCH₂NH₂ + OH• → RCH₂ṄH + H₂O

In addition to the OH radical, which is prevalent during the day, reactions with the nitrate (B79036) radical (NO₃) can be a significant removal path during nighttime. unit.no Reactions with ozone (O₃) also contribute to the degradation of amines, though to a lesser extent for primary amines compared to tertiary amines. nilu.comresearchgate.net

The initial radical products formed from H-abstraction undergo further reactions, leading to a variety of stable and transient atmospheric products. The exact product distribution depends on factors like the structure of the amine and the concentration of other atmospheric pollutants, particularly nitrogen oxides (NOx).

Following H-abstraction, the resulting aminoalkyl radical (RĊHNH₂) reacts with molecular oxygen (O₂) to form a peroxy radical (RCH(OO•)NH₂). Subsequent reactions of this peroxy radical lead to the formation of imines and amides as major products. nilu.comuio.no For example, the photo-oxidation of methylamine (B109427) and ethylamine (B1201723) has been shown to yield imines and HO₂. researchgate.net Imines themselves are not stable in the atmosphere and can be removed through hydrolysis in the atmospheric aqueous phase. nilu.com

Under conditions with significant NOx concentrations, the reaction pathways can lead to the formation of potentially hazardous nitrogen-containing compounds such as nitramines and nitrosamines. uio.nonilu.noresearchgate.net

| Reactant Amine | Primary Reaction Pathway | Major Products | Reference |

|---|---|---|---|

| Methylamine (CH₃NH₂) | OH Radical Oxidation | Methanimine, Formamide, Formaldehyde, Ammonia (B1221849) | nilu.com |

| Ethylamine (C₂H₅NH₂) | OH Radical Oxidation | Ethanimine, N-ethylacetamide, Acetaldehyde | researchgate.netacs.org |

| General Primary Amines (R-NH₂) | OH Radical Oxidation | Imines, Amides, Aldehydes, Ammonia | nilu.comuio.noresearchgate.net |

| General Primary Amines (R-NH₂) | Reaction with NOₓ | Nitramines, Nitrosamines | uio.nonilu.noresearchgate.net |

Abiotic and Biotic Degradation in Aquatic and Terrestrial Environments

Aliphatic amines that are deposited into aquatic and terrestrial systems from the atmosphere or released directly are subject to further degradation processes. In these environments, both abiotic (non-biological) and biotic (biological) pathways contribute to their transformation. routledge.comimrpress.com

Direct photolysis (degradation by sunlight) is not considered a major sink for aliphatic amines in the environment. nilu.comunit.no However, indirect photolysis can occur. For instance, the photolysis of nitrate in aqueous solutions produces OH radicals, which can then oxidize dissolved amines like ethylamine. acs.org

Hydrolysis plays a more significant role in the degradation of the atmospheric products of amines rather than the amines themselves. As mentioned, imines formed in the atmosphere can hydrolyze in cloud water or other aqueous environments to form aldehydes and ammonia. nilu.com Certain complex amines, such as tertiary amines, can undergo catalytic hydrolysis under specific conditions, though this is less relevant for simple primary amines. nih.gov Ozonation in water treatment processes is a highly effective abiotic method for degrading aliphatic amines, transforming them into products like N-oxides and nitroalkanes. researchgate.netnih.gov

Biodegradation is a crucial pathway for the ultimate removal of aliphatic amines from water and soil. routledge.comcanada.ca A wide range of microorganisms have the enzymatic machinery to utilize short-chain amines as a source of carbon and nitrogen. kaist.ac.krkaist.ac.kr

The primary mechanism for the microbial degradation of primary amines is oxidative deamination, a reaction often catalyzed by monoamine oxidase enzymes. canada.ca This process converts the amine into the corresponding aldehyde, releasing ammonia and hydrogen peroxide. The resulting aldehyde can then be further oxidized to a carboxylic acid, which can subsequently enter central metabolic pathways like the Krebs cycle and be completely mineralized to carbon dioxide and water. canada.ca

Recent advancements in metabolic engineering have focused on designing microbial pathways for the synthesis of short-chain primary amines from renewable resources, a process that leverages the reverse of these degradative pathways. kaist.ac.krresearchgate.netgoogle.com Studies have demonstrated that various bacteria and fungi can effectively degrade these compounds. mdpi.com

| Process | Key Enzymes/Pathways | Primary Transformation | Ultimate Fate | Reference |

|---|---|---|---|---|

| Oxidative Deamination | Monoamine Oxidase | Amine → Aldehyde + Ammonia | Mineralization to CO₂, H₂O, NH₄⁺ | canada.ca |

| Metabolic Utilization | Decarboxylases (in reverse), Transaminases | Incorporation into cellular metabolism | Conversion to biomass and energy | kaist.ac.krkaist.ac.kr |

| N-Dealkylation (for secondary/tertiary) | Cytochrome P450 monooxygenases | Tertiary → Secondary → Primary Amine | Sequential degradation | canada.ca |

Future Research Directions and Unexplored Applications

Development of Novel Analytical Techniques for Deuterated Amine Profiling

The increasing use of deuterated compounds necessitates the development of more sophisticated analytical methods for their detection and quantification. Future research will likely focus on enhancing the precision and sensitivity of techniques for profiling deuterated amines like 1-Propyl-d5-amine.

One promising area is the advancement of mass spectrometry (MS) based methods. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are instrumental for the analysis of amines. researchgate.net The development of novel derivatization reagents that specifically target amine groups can improve ionization efficiency and chromatographic separation, leading to lower detection limits, which were reported to be in the range of 5.4-91 fmol for some amino acids. researchgate.net

Furthermore, the creation of new isobaric tags, such as the deuterium (B1214612) isobaric amine-reactive tag (DiART), offers a cost-effective and accurate method for quantitative proteomics and could be adapted for metabolomic studies involving deuterated amines. acs.org Such tags allow for the simultaneous analysis of multiple samples, improving throughput and data reliability. Research into minimizing isotopic effects, such as the partial loss of deuterium labels during MS/MS analysis or chromatographic shifts, will also be crucial. acs.org

| Analytical Technique | Principle | Potential Advantage for Deuterated Amine Profiling |

| LC-MS/MS | Separates compounds by liquid chromatography and identifies them by mass-to-charge ratio. | High sensitivity and selectivity for quantifying low-level metabolites of this compound in complex matrices. researchgate.net |

| Deuterium Isobaric Amine-Reactive Tags (DiART) | Uses isobaric tags with deuterium to label peptides or small molecules for relative quantification. | Cost-effective, high-throughput quantitative analysis without significant deuterium-related chromatographic shifts. acs.org |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds by gas chromatography before mass analysis. | Effective for volatile amines and their derivatives, often coupled with derivatization to improve performance. researchgate.net |

| Molecular Rotational Resonance (MRR) Spectroscopy | Measures the rotational transitions of molecules in the gas phase. | Unambiguously identifies the precise location of isotopic substitution, confirming the structure of isotopologues like this compound. marquette.edu |

Expanding the Scope of Mechanistic Studies with Targeted Deuterium Labeling

The use of deuterated compounds is fundamental to the investigation of chemical reaction pathways. acs.org The substitution of hydrogen with deuterium in this compound creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference leads to a kinetic isotope effect (KIE), where reactions involving the cleavage of a C-D bond are slower than those involving a C-H bond.

By strategically placing deuterium atoms, researchers can elucidate reaction mechanisms. For example, observing a significant KIE upon using this compound in a reaction would indicate that the cleavage of a C-H bond on the propyl group is part of the rate-determining step. mdpi.com This approach has been used to study the oxidative dehydrogenation of amines, where a primary KIE of 2.30 suggested C-H bond cleavage as the rate-determining step. mdpi.com

Future research can leverage this compound and other specifically labeled amines to:

Distinguish between proposed reaction pathways: By observing which deuterium labels are retained or lost in the product, chemists can confirm or rule out potential mechanisms.

Investigate enzyme mechanisms: In biocatalysis, deuterated substrates are used to probe the active sites of enzymes and understand their modes of action. researchgate.net

Study catalytic processes: In heterogeneous catalysis, deuterated molecules help to understand surface reactions, such as dehydrogenation and H-D exchange on metal catalysts. acs.org The use of D₂O as a deuterium source is also a common strategy for synthesizing α-deuterated primary amines. acs.org

Integration of Computational and Experimental Approaches for Deeper Understanding

The synergy between computational modeling and experimental work has become a cornerstone of modern chemical research. rsc.org This integrated approach is particularly valuable for studying deuterated compounds like this compound.

Computational methods, such as Density Functional Theory (DFT), can predict molecular structures, reaction energies, and kinetic isotope effects. mdpi.com These theoretical calculations can guide experimental design and help interpret complex results. For instance, computational studies can predict the most likely site of a reaction on a molecule, which can then be verified experimentally using a selectively deuterated compound. mdpi.com A combined computational and experimental approach has been successfully used to develop highly selective catalysts for imine hydrogenation. researchgate.net

Future directions for this integrated approach include:

Refining Catalytic Systems: Computational screening of catalysts can predict their effectiveness for reactions involving deuterated amines, accelerating the discovery of more efficient and selective catalysts. researchgate.net

Predicting Physicochemical Properties: Models can be developed to predict how deuteration affects properties like solubility and lipophilicity, which is difficult to calculate but can be experimentally validated. researchgate.net

Automated Reaction Space Exploration: Machine learning algorithms can navigate complex reaction parameter spaces to identify novel and unexplored conditions, streamlining the experimental process. rsc.org

Applications in Materials Science and Industrial Processes (non-toxicological, non-clinical)

The unique properties of deuterated compounds extend their utility to materials science and various industrial processes. While n-propylamine is used as an intermediate for products like plastics, pesticides, and rubber chemicals, the deuterated version, this compound, offers potential for creating materials with novel properties or for use as a tracer in industrial settings. atamanchemicals.comsigmaaldrich.com

One significant application is in the synthesis of deuterated polymers. For example, perdeuterated amphipols (perDAPol) have been synthesized using deuterated amines for use in solution-state NMR studies of membrane proteins. nih.gov Using deuterated surfactants eliminates interfering signals from protons, enabling clearer observation of the protein structure. This compound could serve as a building block for similar specialized polymers.

In materials science, deuterated compounds are finding use in organic light-emitting diodes (OLEDs). google.com Incorporating deuterium can enhance the stability and efficiency of these materials. Amines are common components in the synthesis of organic electroluminescent materials, and this compound could be explored as a precursor for novel, more robust OLED components.

Further unexplored applications include:

Deuterated Solvents: Used in NMR spectroscopy to avoid proton signal interference.

Surface Modification: Amines like (3-aminopropyl)trimethoxysilane are used to modify surfaces; a deuterated analogue could be used to study the modification mechanism and stability of the resulting layer. mdpi.com

Industrial Tracers: Due to its unique mass, this compound could be used in small quantities to trace the flow and reactions of propylamines in large-scale industrial processes without altering the primary chemistry.

| Application Area | Role of this compound | Benefit of Deuteration |

| Polymer Chemistry | Monomer or modifying agent for specialty polymers. | Creates materials (e.g., for NMR) where proton signals from the polymer are suppressed, allowing clear analysis of other components. nih.gov |

| Materials Science (OLEDs) | Precursor for organic electroluminescent materials. | Can increase the stability and operational lifetime of OLED devices by strengthening chemical bonds susceptible to degradation. google.com |

| Industrial Catalysis | Tracer molecule in reactions involving propylamines. | Allows for mechanistic studies of catalytic cycles under industrial conditions using mass spectrometry. |

| Surface Science | Component for creating self-assembled monolayers. | Enables the study of surface layer formation and dynamics using techniques like neutron scattering. mdpi.com |

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 1-Propyl-d5-amine, and how does deuteration impact reaction optimization?

- Methodological Answer : The synthesis of deuterated amines like this compound typically involves catalytic hydrogenation or isotopic exchange using deuterated reagents (e.g., D₂O or deuterated acids). A common approach is palladium-catalyzed amination reactions, where deuterium incorporation is achieved by replacing hydrogen sources with deuterated analogs . Key parameters to optimize include reaction temperature (60–100°C), catalyst loading (1–5 mol%), and deuterium purity (>99% to minimize isotopic dilution). Analytical techniques like GC-MS or NMR should be used to confirm deuteration efficiency and positional integrity.

Q. How can researchers validate the purity and isotopic integrity of this compound in experimental settings?

- Methodological Answer : Combine NMR (¹H and ²H NMR) to confirm deuterium placement and mass spectrometry (MS) to assess isotopic abundance. For NMR, the absence of proton signals in deuterated positions (e.g., C-D stretches at ~2100 cm⁻¹ in IR) and isotopic peaks in MS (e.g., m/z shifts corresponding to +5 Da) are critical. Cross-validate results using certified reference standards, such as deuterated analogs from reliable suppliers (e.g., LIPOMED’s deuterated propylamine standards) .

Q. What are the stability considerations for this compound under varying storage and experimental conditions?

- Methodological Answer : Deuterated amines are sensitive to proton exchange in protic solvents (e.g., water, alcohols). Store the compound in anhydrous, deuterated solvents (e.g., DMSO-d₆) at –20°C to minimize degradation. Monitor stability via periodic NMR analysis, focusing on deuterium loss in aqueous buffers (pH 7–9 accelerates exchange). For long-term studies, use inert atmospheres (argon/nitrogen) to prevent oxidation .

Advanced Research Questions

Q. How do isotopic effects (e.g., kinetic isotope effects) influence the pharmacological or metabolic behavior of this compound compared to its non-deuterated counterpart?

- Methodological Answer : Deuteration can alter metabolic pathways by slowing CYP450-mediated oxidation (due to C-D bond strength). Conduct comparative in vitro assays (e.g., liver microsomes) to measure metabolic half-life differences. Use LC-MS/MS to quantify metabolites and calculate kinetic isotope effects (KIE). For in vivo studies, employ tracer techniques with deuterated vs. non-deuterated analogs in animal models, monitoring bioavailability via plasma concentration-time curves .

Q. How should researchers resolve contradictions in analytical data (e.g., conflicting NMR and MS results) for this compound?

- Methodological Answer : Discrepancies may arise from isotopic impurities or matrix effects. Perform orthogonal analyses:

- NMR : Confirm deuterium incorporation using ²H NMR or 2D HSQC.

- MS : Use high-resolution MS (HRMS) to distinguish isotopic clusters from contaminants.

- Chromatography : Pair with deuterated internal standards to correct for ion suppression.

Statistical tools like principal component analysis (PCA) can identify outliers in replicate datasets .

Q. What strategies are recommended for scaling up this compound synthesis while maintaining isotopic fidelity in multi-step reactions?

- Methodological Answer : Use flow chemistry to control reaction parameters (residence time, temperature) and minimize isotopic dilution. Protect reactive sites with temporary groups (e.g., Boc for amines) during deuterium exchange steps. Monitor deuteration efficiency at each stage via inline FTIR or MS. For industrial-scale applications, optimize solvent recovery systems to reduce costs of deuterated reagents .

Q. How can researchers ensure reproducibility of this compound experimental data across different laboratories?

- Methodological Answer : Provide a detailed protocol including:

- Exact deuterium sources (supplier, purity).

- Instrument calibration methods (e.g., NMR referencing to TMS).

- Environmental controls (humidity, temperature).

Share raw datasets (e.g., NMR FIDs, MS spectra) as supplementary materials. Use inter-laboratory validation studies to identify protocol-sensitive steps and refine SOPs .

Q. What experimental designs address discrepancies between in vitro and in vivo studies involving this compound?

- Methodological Answer : Perform physiologically based pharmacokinetic (PBPK) modeling to bridge in vitro metabolic data (e.g., hepatocyte assays) and in vivo outcomes. Use deuterium labeling to track metabolite distribution in tissues via imaging mass spectrometry. Control for interspecies differences by comparing rodent and human-derived microsomal data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products